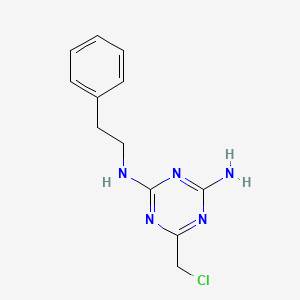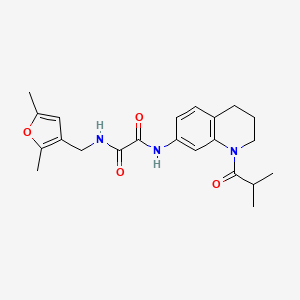![molecular formula C25H27NO5 B2975733 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid CAS No. 2137793-34-9](/img/structure/B2975733.png)
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid, also known as Fmoc-L-4-oxopiperidine-2-carboxylic acid, is a building block used in peptide synthesis. It is a white to off-white powder with a molecular weight of 383.44 g/mol. This compound is widely used in scientific research for the synthesis of peptides and proteins.
Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative closely related to the compound , is widely used for the protection of hydroxy-groups in the synthesis of complex molecules, such as octathymidylic acid fragments. This protection strategy is advantageous due to the Fmoc group's stability under both acidic and basic conditions and its easy removal under specific conditions, thereby preserving the integrity of sensitive functional groups during synthesis (Gioeli & Chattopadhyaya, 1982).
Synthesis of Dithioates and Carbodithioic Acids
The compound has been explored for its utility in synthesizing dithioates and carbodithioic acids, showcasing its versatility in creating a range of chemical structures. This includes the isolation and characterization of gem-enedithiol, a novel structure achieved through reactions involving fluorene derivatives (Vicente et al., 2004).
Intramolecular Hydrogen Bonding
Research on derivatives of fluorene, such as 9-oxo-9H-fluorene-1-carboxylic acid, reveals insights into intramolecular hydrogen bonding and its effects on molecular conformation. These studies contribute to a deeper understanding of molecular interactions and structural stability in fluorene derivatives (Coté, Lalancette, & Thompson, 1996).
Luminescence and Charge-Transfer Adducts
The synthesis and study of (fluoren-9-ylidene)methanedithiolato complexes of gold demonstrate the luminescent properties and potential for creating charge-transfer adducts with these fluorene-based compounds. These properties are crucial for applications in materials science, including the development of luminescent materials and sensors (Vicente et al., 2004).
Coordination Polymers and Photoluminescence
Research on coordination polymers using drug ligands, such as enoxacin, and incorporating fluorene derivatives has led to the synthesis of compounds with significant photoluminescence properties. These findings have implications for the development of new materials with potential applications in optical devices and imaging (Yu et al., 2006).
Solid-Phase Peptide Synthesis
The use of fluorenylmethyl (Fm) groups for protecting the sulfhydryl function in amino acids and peptides underscores the compound's utility in peptide synthesis. This approach facilitates the synthesis of complex peptides and peptide derivatives, highlighting the compound's significant role in bioorganic chemistry and drug development (Bodanszky & Bednarek, 2009).
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-(oxolan-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c27-24(28)16-11-12-26(22(14-16)23-10-5-13-30-23)25(29)31-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23H,5,10-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGFCALTFRYOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(oxolan-2-yl)piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopentyl-2-((3-methoxybenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975650.png)
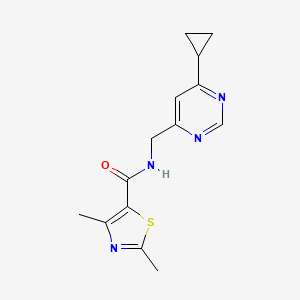
![N-(3-cyanophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2975654.png)


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2975659.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2975661.png)
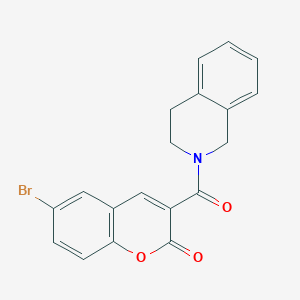
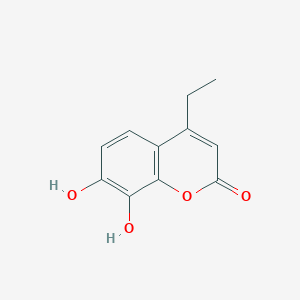
![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

